An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry.
Core Structure and Properties
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 2-chloro-7-deazapurine, is a bicyclic heteroaromatic compound. Its structure consists of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. This scaffold is of significant interest in drug discovery as it acts as a bioisostere of purine, allowing it to interact with a wide range of biological targets while offering unique vectors for chemical modification. The chlorine atom at the 2-position serves as a versatile chemical handle for introducing further complexity through nucleophilic substitution reactions.
Physicochemical and Spectroscopic Data
The key properties of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine are summarized in the table below. While extensive experimental data for the parent compound is not consistently reported in the literature, computed properties and data from closely related analogs provide valuable insights.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClN₃ | [1][2] |
| Molecular Weight | 153.57 g/mol | [1] |
| CAS Number | 335654-06-3 | [1][2] |
| Appearance | Solid | |
| Melting Point | Not reported in literature | |
| pKa (Predicted) | 11.18 ± 0.50 | |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and methanol | [3] |
| ¹H NMR Data | Not reported in literature | |
| ¹³C NMR Data | Not reported in literature | |
| InChI | InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | [1] |
| SMILES | C1=CNC2=NC(=NC=C21)Cl | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical process for its application in drug development. A common and effective strategy involves the selective dechlorination of the more readily available precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This process typically requires protection of the pyrrole nitrogen, followed by selective reduction and subsequent deprotection.
Detailed Experimental Protocol
The following protocol is a representative method adapted from patented synthetic routes for producing 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Protection of Pyrrole Nitrogen
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Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (B109758) or THF).
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Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.
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Add Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the N-Boc protected intermediate.
Step 2: Selective Dechlorination at C4-Position
-
Dissolve the N-Boc protected intermediate (1 equivalent) in a solvent such as ethanol (B145695) or ethyl acetate.
-
Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Introduce a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen.
-
Stir the reaction vigorously at room temperature under atmospheric pressure for 4-8 hours. Monitor the selective removal of the C4-chloro group by LC-MS.
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Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
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Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude N-protected 2-chloro intermediate.
Step 3: Deprotection of the Pyrrole Nitrogen
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Dissolve the crude product from the previous step in a suitable solvent like dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
-
Stir the mixture at room temperature for 1-4 hours until the Boc group is completely removed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture to remove the solvent and excess acid.
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Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Further purification can be achieved by recrystallization.
Biological and Pharmacological Relevance
The 7-deazapurine core of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are foundational components of numerous clinically important drugs, particularly small-molecule kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.
Derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine are frequently designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the natural substrate (ATP) from binding and thereby blocking the downstream signaling pathway. This mechanism has been successfully exploited to develop targeted therapies.
Notable Kinase Targets for Pyrrolo[2,3-d]pyrimidine Derivatives:
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Janus Kinases (JAKs): Inhibitors targeting the JAK family are used to treat inflammatory diseases like rheumatoid arthritis.
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Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a cornerstone of treatment for certain types of non-small cell lung cancer.[4]
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Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (Itk): These are targets for hematological malignancies and inflammatory diseases.
-
Colony-Stimulating Factor-1 Receptor (CSF1R): Inhibitors are being investigated for their potential in oncology and inflammatory conditions.[4]
Safety and Handling
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is classified as acutely toxic and requires careful handling by trained personnel in a laboratory setting.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | [4] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [4] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [4] |
Recommended Procedures
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage conditions are often under an inert atmosphere at 2-8°C.[5]
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways.
Conclusion
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of paramount importance to the field of medicinal chemistry. Its structural similarity to endogenous purines, combined with the synthetic utility of the 2-chloro substituent, establishes it as a premier building block for the development of targeted therapeutics. A thorough understanding of its properties, synthesis, and biological context is essential for scientists engaged in the design and discovery of next-generation medicines, particularly in the area of kinase inhibitors.
References
- 1. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. srinichem.com [srinichem.com]
- 4. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 335654-06-3|2-Chloro-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
